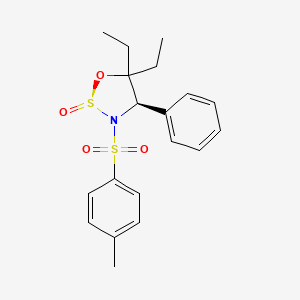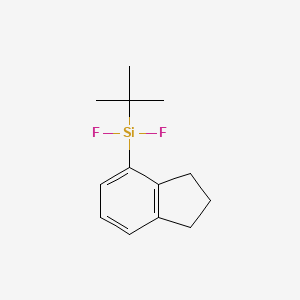
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is a chemical compound that belongs to the class of organosilicon compounds It features a tert-butyl group attached to a difluorosilane moiety, which is further connected to a 2,3-dihydro-1H-inden-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane typically involves the reaction of a suitable precursor with a difluorosilane reagent. One common method involves the use of tert-butyl lithium and 2,3-dihydro-1H-inden-4-yl chloride, followed by the introduction of difluorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The difluorosilane moiety can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
Uniqueness
tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is unique due to its difluorosilane moiety, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluorosilane group enhances its reactivity and makes it suitable for specific applications in catalysis and material science.
Properties
CAS No. |
647842-22-6 |
|---|---|
Molecular Formula |
C13H18F2Si |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
tert-butyl-(2,3-dihydro-1H-inden-4-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
CTGCLBYKFMGUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC2=C1CCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
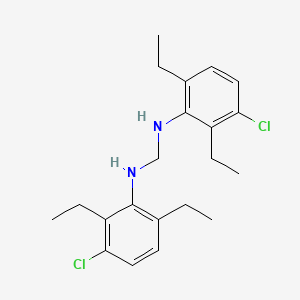

![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
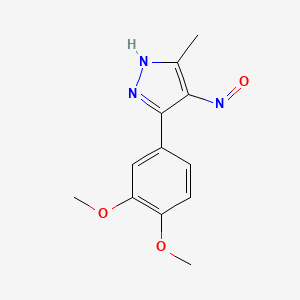
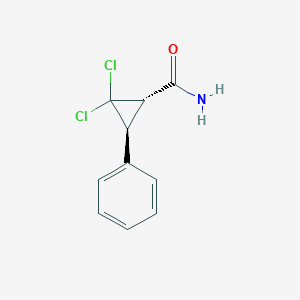
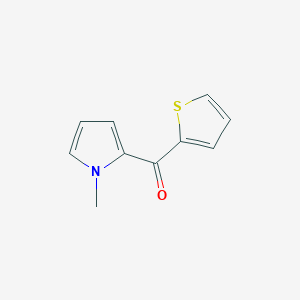
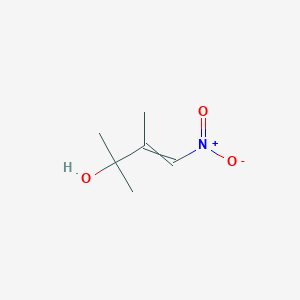
![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)
![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)
